molecular formula C12H24N2O B2944493 3-Isopropyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol CAS No. 956938-47-9

3-Isopropyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol

Cat. No.: B2944493
CAS No.: 956938-47-9
M. Wt: 212.337
InChI Key: SRWIIWJAYHBKFC-UHFFFAOYSA-N
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Description

3-Isopropyl-1,5-dimethyl-3,7-diaza-bicyclo[331]-nonan-9-ol is a bicyclic compound with a unique structure that includes two nitrogen atoms and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol typically involves the condensation of oximes with aldehydes or ketones. One common method starts with the condensation of 1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-one oxime with various aldehydes and ketones to form the corresponding oximes. These oximes are then reduced using lithium aluminum hydride (LiAlH4) to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitrogen atoms can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.

    Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various reduced derivatives.

Scientific Research Applications

3-Isopropyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isopropyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol involves its interaction with various molecular targets. The nitrogen atoms in the compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and proteins. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropyl-1,5-dimethyl-3,7-diaza-bicyclo[331]-nonan-9-ol is unique due to its specific substitution pattern, which includes an isopropyl group and a hydroxyl group

Properties

IUPAC Name

1,5-dimethyl-3-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-9(2)14-7-11(3)5-13-6-12(4,8-14)10(11)15/h9-10,13,15H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWIIWJAYHBKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2(CNCC(C1)(C2O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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